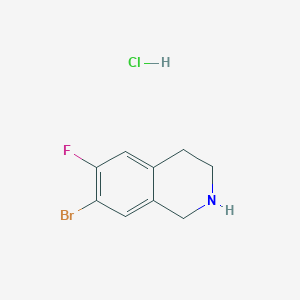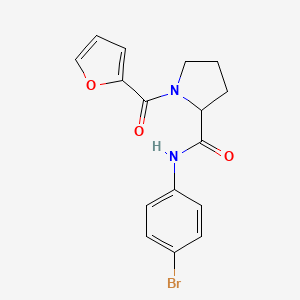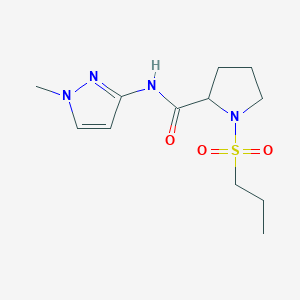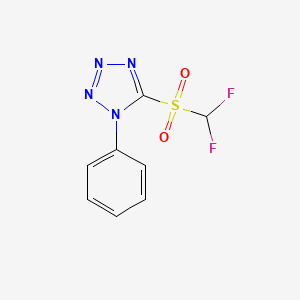
7-Bromo-6-fluoro-1,2,3,4-tetrahydroisoquinoline hydrochloride
Vue d'ensemble
Description
7-Bromo-6-fluoro-1,2,3,4-tetrahydroisoquinoline hydrochloride is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is a heterocyclic organic compound that has a unique structure and properties that make it an ideal candidate for various scientific research applications.
Applications De Recherche Scientifique
Synthesis and Antitumor Applications
One area of application involves the synthesis of novel compounds and their potential antitumor activities. For instance, a method for synthesizing fluoromethyl-containing analogs of antitumor alkaloid luotonin A has been developed, where the coupling of specific quinoline derivatives with 4(3H)-quinazolinone, followed by intramolecular Heck cyclization, leads to compounds retaining antitumor activity, including apoptosis of cultured tumor cells and inhibiting DNA-topoisomerase I (Golubev et al., 2010).
Antioxidant and Prooxidant Effects
Research into the oxidative properties of quinoline derivatives shows that structural variations can significantly influence their antioxidative or prooxidative roles. This is particularly relevant in studies on the hemolysis of erythrocytes initiated by free radicals, where the distributive status of quinoline derivatives plays a crucial role in determining their effect (Liu et al., 2002).
In Vitro Cytotoxic Studies
The cytotoxic effects of various quinoline derivatives have been evaluated, demonstrating enhanced antiproliferative activity against certain cancer cell lines when compared to standard drugs. For example, Co(III) complexes of fluoro and bromo derivatives have shown significant increases in activity, suggesting their potential in cancer treatment (Kotian et al., 2021).
Photochromic Properties
The investigation into photochromic properties of spiro[indoline-2,2′-2H-pyrano[3,2-h]quinolines] synthesized from bromo- or chloro-quinoline derivatives reveals their potential in developing new materials sensitive to light changes, which could be useful in various technological applications (Voloshin et al., 2008).
Fluorescent Labeling in Pharmaceuticals
The use of phanquinone as a fluorogenic labeling reagent in the quality control of amino acids in pharmaceuticals highlights another application of quinoline derivatives. This method offers an efficient approach for the separation and detection of amino acid adducts (Gatti et al., 2004).
Propriétés
IUPAC Name |
7-bromo-6-fluoro-1,2,3,4-tetrahydroisoquinoline;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrFN.ClH/c10-8-3-7-5-12-2-1-6(7)4-9(8)11;/h3-4,12H,1-2,5H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBQAEXDXEDDFLV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC2=CC(=C(C=C21)F)Br.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10BrClFN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.54 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-Bromo-6-fluoro-1,2,3,4-tetrahydroisoquinoline hydrochloride | |
CAS RN |
1233526-84-5 | |
| Record name | Isoquinoline, 7-bromo-6-fluoro-1,2,3,4-tetrahydro-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1233526-84-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 7-bromo-6-fluoro-1,2,3,4-tetrahydroisoquinoline hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-(2-chlorophenyl)-1-{[1-(2-methoxyethyl)-1H-1,2,3-benzotriazol-5-yl]sulfonyl}piperidine-2-carboxamide](/img/structure/B1651045.png)
![1-[(2-Phenoxyphenyl)methyl]-1,4-diazabicyclo[2.2.2]octan-1-ium chloride](/img/structure/B1651047.png)
![1-[(4-fluorophenyl)sulfonyl]-N-[3-(trifluoromethyl)phenyl]piperidine-2-carboxamide](/img/structure/B1651048.png)


![(8-Ethyl-8-methyl-8-azoniabicyclo[3.2.1]octan-3-yl) 3-hydroxy-2-phenylpropanoate;chloride](/img/structure/B1651053.png)
![Ethyl 5-chloro-2-{2-[2-(cyclopropylcarbamoyl)pyrrolidin-1-yl]acetamido}-4-phenylthiophene-3-carboxylate](/img/structure/B1651057.png)
![Ethyl 4-[2-[(2,5-dimethylphenyl)carbamoyl]pyrrolidin-1-yl]sulfonyl-1-methylpyrrole-2-carboxylate](/img/structure/B1651058.png)
![N-(1-{[(4-fluorobenzyl)amino]carbonyl}-2-methylpropyl)-5-(3-methoxyphenyl)-3-isoxazolecarboxamide](/img/structure/B1651059.png)
![1-[(4-chlorophenyl)sulfonyl]-N-(3,4-difluorophenyl)piperidine-2-carboxamide](/img/structure/B1651060.png)
![1-[1-(Benzenesulfonyl)pyrrolidine-2-carbonyl]-4-(1,3-thiazol-2-yl)piperazine](/img/structure/B1651061.png)


![(3-(5-(benzo[d][1,3]dioxol-5-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)(3-methoxy-1-methyl-1H-pyrazol-4-yl)methanone](/img/structure/B1651065.png)